N-(3-chlorophenyl)-2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylphenyl carbamoyl group, and a dimethylpyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl and ethylphenyl carbamoyl intermediates, followed by their coupling with the dimethylpyridine carboxamide moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
- N-(3-FLUOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
- N-(3-METHOXYPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-4-17-8-10-19(11-9-17)27-21(29)14-31-24-22(15(2)12-16(3)26-24)23(30)28-20-7-5-6-18(25)13-20/h5-13H,4,14H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
BGLCNCDYKAQMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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